2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 1-position with a tert-butyl carbamate group. The 2-position is functionalized with a sulfanylmethyl (-SCH2-) linker attached to a 6-chloro-pyrimidin-4-yl moiety.
Properties
Molecular Formula |
C14H20ClN3O2S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 2-[(6-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-10(18)8-21-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3 |
InChI Key |
BCCCCBKERQUFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving appropriate amine precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Piperidine vs. Pyrrolidine Analogs :
The compound 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353981-88-0) replaces the pyrrolidine with a six-membered piperidine ring. This increases conformational flexibility and may alter binding kinetics due to reduced ring strain . - Positional Isomerism: 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (MW: 326.82) substitutes the sulfanylmethyl group with an aminomethyl (-NH-CH2-) linker and shifts the substitution to the piperidine’s 4-position.
Functional Group Variations
- Thioether vs. Amine Linkers: 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester replaces the sulfur atom with nitrogen, forming an aminomethyl bridge.
- Sulfonamide Derivatives :
Compounds like N-methyl-N-pyrrolidin-2-ylmethyl-methanesulfonamide () feature sulfonamide groups instead of thioethers. Sulfonamides are more resistant to oxidation but may introduce steric hindrance, affecting binding pocket interactions .
Pyrimidine Ring Modifications
- Chlorine vs. Methyl Substitutions :
The target compound’s 6-chloro-pyrimidine contrasts with 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester , which includes a methyl group at the pyrimidine’s 6-position. Methyl groups enhance lipophilicity and metabolic stability, whereas chlorine improves electronic effects for nucleophilic interactions . - Fused Ring Systems: 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl derivatives () incorporate a fused thienopyrimidine scaffold.
Physicochemical Properties
*Estimated based on structural analogs.
Implications for Drug Development
The target compound’s thioether linker and pyrrolidine core balance lipophilicity and rigidity, making it a versatile intermediate for kinase or protease inhibitors. Comparatively, piperidine analogs offer greater flexibility, while amino derivatives prioritize solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
